(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is an organic compound classified under pyrimidines, a group of heterocyclic aromatic compounds. Pyrimidines consist of a six-membered ring containing two nitrogen atoms located at positions 1 and 3. This particular compound features a methyl group at the 4-position of the pyrimidine ring and an ethanamine group at the 1-position, making it significant in various chemical and biological contexts.
The synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine typically involves several key steps:
The reactions typically require careful control of temperature and reaction time to ensure high yields and purity. The use of solvents such as dimethylformamide or dichloromethane is common during purification steps, often employing techniques like column chromatography to isolate the desired product.
The molecular formula for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is , with a molecular weight of approximately 151.19 g/mol. The compound's structure includes:
The compound has been characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and purity.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine can participate in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various halides or sulfonates for substitution reactions.
The mechanism of action for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine involves its interaction with specific biological targets:
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is typically a solid at room temperature with potential melting points varying based on purity. Its solubility in polar solvents like water and organic solvents like ethanol indicates its amphiphilic nature.
The compound exhibits basicity due to the presence of the amine group, allowing it to form salts with acids. Its reactivity profile includes susceptibility to oxidation and substitution reactions, making it versatile for further chemical modifications.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine has several scientific uses:
Research continues into its potential applications in various fields, including drug discovery and development .
The synthesis of enantiomerically pure (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine demands strategies that precisely control stereochemistry at the chiral center adjacent to the pyrimidine ring. Three principal methodologies dominate:
Metal-Catalyzed Asymmetric Synthesis: Copper-catalyzed conjugate addition using chiral diphosphine ligands (e.g., ferrocenyl ligands like L1) enables enantioselective C–C bond formation. This approach, optimized for β-substituted alkenyl pyridines, can be adapted for pyrimidine systems. Activation of the heterocycle with Lewis acids (e.g., TMSOTf or BF₃·Et₂O) enhances electrophilicity, allowing Grignard reagents to attack with high stereocontrol. Yields reach 94% with >95% ee under optimized conditions (−78°C, DCM solvent) [3].
Organocatalytic Routes: Chiral phosphoric acids (CPAs) catalyze reductive amination of 4-methylpyrimidine-5-carbaldehyde with ammonia or nitro compounds. In situ imine formation followed by asymmetric transfer hydrogenation using Hantzsch esters as hydride donors affords the (R)-amine enantiomer. This method benefits from modular CPAs (e.g., TRIP derivatives), which create a confined chiral environment through hydrogen-bonding networks [6] [9].
Biocatalytic Strategies: Engineered transaminases or amine dehydrogenases selectively convert the prochiral ketone precursor, 1-(4-methylpyrimidin-5-yl)ethan-1-one, to the (R)-amine. Candida antarctica transaminase mutants achieve >99% ee by leveraging tailored active sites that discriminate between enantiomeric transition states [8].
Table 1: Enantioselective Methods for (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-amine Synthesis
Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Cu-Catalyzed Addition | (R,Sp)-L1/TMSOTf | 94 | 95 | Broad functional group tolerance |
CPA-Reductive Amination | TRIP/HEH | 88 | 92 | Atom economy |
Biocatalysis | Engineered transaminase | 82 | >99 | Aqueous conditions, no metal residues |
Optimizing the (1R)-configuration hinges on strategic catalyst design and mechanistic control:
Chiral Ligand Architecture: Bulky, electron-rich substituents on chiral ligands enforce stereoselectivity. For instance, MaxPHOX ligands (P-stereogenic phosphino-oxazolines) in iridium complexes create a rigid pocket that orients the pyrimidine imine precursor for si-face hydride attack, favoring the (R)-enantiomer. Steric maps confirm that ortho-substituted aryl groups on phosphines raise ee values by >15% by blocking disfavored conformations [4].
Substrate Activation Mechanisms: Lewis acid coordination (e.g., Mg²⁺ or Zn²⁺) with pyrimidine N-atoms enhances electrophilicity and rigidifies the transition state. In copper-catalyzed systems, TMSOTf activates the pyrimidine ring, enabling chiral Cu–alkyl intermediates to transfer alkyl groups enantioselectively. Kinetic studies show rate acceleration by 10³-fold compared to uncatalyzed pathways [3].
Computational Catalyst Design: Genetic algorithms (e.g., NaviCatGA) screen combinatorial ligand libraries to identify optimal catalysts for specific substrate profiles. For pyrimidine derivatives, evolutionary simulations predicted bidentate phosphine-oxazoline hybrids with π-stacking pyrene units, improving ee to 98% by stabilizing η²-coordination modes [6].
Table 2: Catalyst Performance in (1R)-Enantiomer Synthesis
Catalyst Type | Representative Structure | Reaction | ee (R) | TON |
---|---|---|---|---|
Diphosphine-Cu Complex | (R)-DTBM-SEGPHOS/CuBr | Conjugate addition | 95% | 500 |
Ir-MaxPHOX | Ir-P⁺N/MaxPHOX | Asymmetric hydrogenation | 96% | 1,800 |
CPA | TRIP | Reductive amination | 92% | 300 |
The (1R)-enantiomer exhibits distinct biological profiles compared to its racemic or (1S)-counterparts:
Kinase Inhibition Selectivity: In JAK/STAT inhibitors like upadacitinib derivatives, the (R)-enantiomer shows 10-fold higher potency (IC₅₀ = 9.7 nM) than the (S)-form (IC₅₀ = 28.5 nM) due to optimal hydrogen bonding with Glu⁹⁷⁸ and Leu⁹⁸³ residues in the ATP-binding pocket. Racemic mixtures reduce efficacy by 50% due to competitive (S)-enantiomer binding [5].
Antiviral Activity: Chiral acyclic nucleoside analogues (e.g., tenofovir derivatives) incorporating (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine demonstrate enhanced viral polymerase inhibition. Enantiopure (R)-forms achieve EC₅₀ values of 0.8 μM against HIV-1, while racemates require 2.5 μM for equivalent suppression, attributed to stereospecific phosphorylation [8].
Metabolic Stability: Human liver microsome assays reveal the (R)-enantiomer’s slower oxidative deamination (t₁/₂ = 120 min) versus the (S)-form (t₁/₂ = 45 min). Racemates exhibit biphasic metabolism, complicating pharmacokinetic predictions [4] [5].
Table 3: Biological Performance of (1R)- vs. Racemic Forms
Biological Target | (R)-Enantiomer Activity | Racemate Activity | Enantiomeric Ratio (R:S) |
---|---|---|---|
JAK1 Inhibition (IC₅₀) | 9.7 nM | 19.3 nM | 1:1.9 |
HIV-1 Polymerase (EC₅₀) | 0.8 μM | 2.5 μM | 1:3.1 |
Metabolic Half-life (t₁/₂) | 120 min | 82 min | N/A |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2